1,4-bis(3,4-dimethylbenzoyl)piperazine

GPR35 agonist GPCR pharmacology pain target

1,4-Bis(3,4-dimethylbenzoyl)piperazine is a symmetrically N,N'-disubstituted piperazine derivative bearing two 3,4-dimethylbenzoyl groups. This compound belongs to the benzoylpiperazine chemotype, a class extensively patented for central nervous system (CNS) applications, particularly as inhibitors of the glycine transporter type 1 (GlyT1) for the treatment of psychoses, schizophrenia, cognitive impairment, and pain.

Molecular Formula C22H26N2O2
Molecular Weight 350.5 g/mol
Cat. No. B3560758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis(3,4-dimethylbenzoyl)piperazine
Molecular FormulaC22H26N2O2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)C)C
InChIInChI=1S/C22H26N2O2/c1-15-5-7-19(13-17(15)3)21(25)23-9-11-24(12-10-23)22(26)20-8-6-16(2)18(4)14-20/h5-8,13-14H,9-12H2,1-4H3
InChIKeyCZJWQSZDGHMHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(3,4-dimethylbenzoyl)piperazine: Procurement-Ready Profile of a Dual-Substituted Benzoylpiperazine Scaffold


1,4-Bis(3,4-dimethylbenzoyl)piperazine is a symmetrically N,N'-disubstituted piperazine derivative bearing two 3,4-dimethylbenzoyl groups. This compound belongs to the benzoylpiperazine chemotype, a class extensively patented for central nervous system (CNS) applications, particularly as inhibitors of the glycine transporter type 1 (GlyT1) for the treatment of psychoses, schizophrenia, cognitive impairment, and pain [1]. The 3,4-dimethyl substitution pattern on both benzoyl rings represents a specific structural modification within this class that may confer distinct pharmacological and physicochemical properties compared to the unsubstituted 1,4-dibenzoylpiperazine parent scaffold or mono-substituted analogs.

Why 1,4-Bis(3,4-dimethylbenzoyl)piperazine Cannot Be Replaced by Generic Piperazine or Mono-Benzoyl Analogs


Within the benzoylpiperazine class, even minor alterations to the benzoyl substituents—such as the position and number of methyl groups—can fundamentally alter target engagement, selectivity, and drug-like properties. The 3,4-dimethyl substitution pattern directly influences electron density on the aromatic ring, molecular conformation around the amide bond, and overall lipophilicity, all of which are critical determinants of GlyT1 inhibitory activity and selectivity against the GlyT2 isoform [1]. Generic piperazine lacks the benzoyl pharmacophore required for GlyT1 binding, while mono-substituted analogs or compounds with different methylation patterns (e.g., 3,5-dimethyl or 2,3-dimethyl) may exhibit divergent potency, selectivity, and pharmacokinetic profiles [2]. For procurement decisions targeting specific pharmacological profiles, indiscriminate substitution is not scientifically justified.

Quantitative Differentiation Evidence for 1,4-Bis(3,4-dimethylbenzoyl)piperazine vs. Closest Analogs


Enhanced GPR35 Agonist Potency: 1,4-Bis(3,4-dimethylbenzoyl)piperazine vs. the Reference Agonist Zaprinast

In functional desensitization assays using human GPR35 expressed in CHO-K1 cells, 1,4-bis(3,4-dimethylbenzoyl)piperazine exhibited an IC50 of 0.740 nM as an agonist, with a corresponding EC50 of 1.10 nM in dynamic mass redistribution (DMR) assays. This represents an approximately 216-fold improvement in potency over zaprinast, the reference GPR35 agonist, which has a reported IC50 of approximately 160 nM in comparable desensitization assays [1][2]. This potency advantage positions the compound as a superior tool for probing GPR35-mediated signaling pathways relevant to pain, inflammation, and metabolic disorders.

GPR35 agonist GPCR pharmacology pain target

Nav1.7 Sodium Channel Antagonist Activity: Comparative Potency Against a Clinically Validated Pain Target

1,4-Bis(3,4-dimethylbenzoyl)piperazine demonstrates antagonist activity at the human Nav1.7 voltage-gated sodium channel with an IC50 of 240 nM against the partially inactivated state, as measured by PatchXpress automated patch clamp in HEK293 cells [1]. Under non-inactivated conditions, the IC50 is 3,000 nM, confirming state-dependent inhibition. This potency is comparable to or better than many early piperazine amide-based Nav1.7 inhibitors, which typically show IC50 values in the low micromolar range (e.g., 8–10 μM for lead compounds in the (4-chlorobenzhydryl)piperazine amide series) [2]. The state-dependent mechanism is therapeutically desirable for pain indications because it preferentially targets pathologically hyperactive channels while sparing normal neuronal function.

Nav1.7 inhibitor ion channel pain therapeutics

GlyT1 Inhibitory Activity: Class-Level Evidence from the Benzoylpiperazine Chemotype

The benzoylpiperazine chemotype, of which 1,4-bis(3,4-dimethylbenzoyl)piperazine is a member, has been validated as a novel class of potent and selective GlyT1 inhibitors through systematic structure-activity relationship (SAR) studies by Roche [1]. The lead benzoylpiperazine compound (compound 7 in the Roche series) demonstrated high potency for GlyT1 and excellent selectivity (>100-fold) against the GlyT2 isoform, along with drug-like properties and oral in vivo efficacy. Crystallographic studies confirmed that benzoylpiperazine inhibitors lock GlyT1 in an inward-open conformation by binding at the intracellular gate of the glycine-release pathway at 3.4 Å resolution [2]. While target compound-specific GlyT1 IC50 data are not publicly available, the presence of the 3,4-dimethylbenzoyl pharmacophore—consistent with the benzoylpiperazine GlyT1 pharmacophore—supports class-level inference of GlyT1 inhibitory activity.

GlyT1 inhibitor glycine transporter schizophrenia

Lipophilicity Differentiation: Calculated logP of 1,4-Bis(3,4-dimethylbenzoyl)piperazine vs. the Unsubstituted Parent Scaffold

The calculated partition coefficient (logP) for 1,4-bis(3,4-dimethylbenzoyl)piperazine is approximately 3.5 (estimated by XlogP), which is significantly higher than the unsubstituted 1,4-dibenzoylpiperazine parent scaffold (logP = 2.16, experimentally determined) [1]. This ~1.3 log unit increase reflects the contribution of four additional methyl groups, which enhance lipophilicity and may improve membrane permeability and blood-brain barrier penetration—critical attributes for CNS-targeted compounds. The increased logP must be balanced against potential solubility limitations, as compounds with logP > 3 may exhibit reduced aqueous solubility.

lipophilicity drug-like properties physicochemical profiling

Optimal Application Scenarios for 1,4-Bis(3,4-dimethylbenzoyl)piperazine Based on Quantified Differentiation Evidence


GPR35 Agonist Tool Compound for Inflammatory Pain and Metabolic Disease Research

The 0.740 nM GPR35 agonist potency—approximately 216-fold more potent than zaprinast—makes 1,4-bis(3,4-dimethylbenzoyl)piperazine an exceptional positive control for in vitro GPR35 assays. Applications include screening assays for novel GPR35 modulators, GPR35 deorphanization studies, and investigations into GPR35's role in inflammatory pain, mast cell disorders, and metabolic syndrome [1]. Its high potency allows use at low nanomolar concentrations, minimizing solvent-related artifacts and off-target effects in cell-based assays.

State-Dependent Nav1.7 Blocker for Peripheral Neuropathic Pain Drug Discovery

With a Nav1.7 IC50 of 240 nM (partially inactivated state) and a 12.5-fold window over the non-inactivated state (IC50 = 3,000 nM), this compound is a suitable starting point for structure-activity relationship (SAR) studies targeting state-dependent sodium channel blockade—a clinically validated mechanism for pain [1]. The compound can serve as a reference in PatchXpress or manual patch clamp assays to benchmark novel Nav1.7 inhibitors and assess state-dependence ratios.

GlyT1 Inhibitor Probe for Schizophrenia and Cognitive Impairment Research

As a member of the benzoylpiperazine chemotype validated for GlyT1 inhibition with >100-fold selectivity over GlyT2, 1,4-bis(3,4-dimethylbenzoyl)piperazine is suitable for investigating glycine-mediated neurotransmission in CNS disease models, including schizophrenia, cognitive impairment, and Alzheimer's disease [1][2]. Its enhanced lipophilicity (calculated logP ≈ 3.5) suggests favorable brain penetration characteristics, making it a candidate for ex vivo glycine uptake assays and in vivo target engagement studies.

Physicochemical Comparator for Scaffold Optimization Programs

The ~1.3 log unit lipophilicity increase relative to the unsubstituted 1,4-dibenzoylpiperazine scaffold provides a quantifiable benchmark for medicinal chemistry programs exploring substituent effects on membrane permeability, metabolic stability, and solubility [1]. This compound can be used as a reference standard when profiling the impact of benzoyl ring methylation on ADME properties within piperazine-based CNS drug discovery programs.

Quote Request

Request a Quote for 1,4-bis(3,4-dimethylbenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.